molecular formula C23H22NO3D5 B602621 6-O-Desmethyl Donepezil-d5 CAS No. 1189443-74-0

6-O-Desmethyl Donepezil-d5

Cat. No. B602621
M. Wt: 370.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Desmethyl Donepezil-d5 is a deuterium-labeled analogue of 6-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .


Synthesis Analysis

The synthesis of 6-O-Desmethyl Donepezil-d5 involves the use of high-performance liquid chromatography (HPLC) for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium .


Molecular Structure Analysis

The molecular formula of 6-O-Desmethyl Donepezil-d5 is C23 2H5 H22 N O3 . The molecular weight is 370.50 .


Chemical Reactions Analysis

The biotransformation of Donepezil to 6-O-Desmethyl Donepezil-d5 involves dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . In a study, it was found that Donepezil was biotransformed to ®-6-ODD with an enantiomeric excess of 100% .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-O-Desmethyl Donepezil-d5 include a molecular weight of 370.50 and a molecular formula of C23 2H5 H22 N O3 .

Scientific Research Applications

Chiral HPLC Analysis in Fungal Biotransformation Studies

6-O-Desmethyl Donepezil (6-ODD) has been studied in the context of chiral high-performance liquid chromatography (HPLC) analysis. Barth et al. (2012) developed an HPLC method for the enantioselective determination of Donepezil and its metabolites, including 6-ODD, in culture mediums for fungal biotransformation studies. This method was essential for understanding how fungi like Beauveria bassiana and Cunninghamella elegans metabolize Donepezil, leading to the formation of metabolites such as 6-ODD (Barth et al., 2012).

Pharmacokinetic Studies in Alzheimer's Disease

Groppa et al. (2016) emphasized the importance of monitoring plasma levels of Donepezil and its metabolites, including 6-ODD, in patients with Alzheimer's Disease. Their research developed a novel HPLC method to track these substances, providing insights into their therapeutic effects and metabolism (Groppa et al., 2016).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Patel et al. (2008) developed a sensitive LC-MS/MS assay for determining Donepezil and 6-ODD in human plasma. This assay is critical for pharmacokinetic studies and understanding the bioavailability and metabolism of Donepezil and its active metabolite 6-ODD in clinical settings (Patel et al., 2008).

Studies on Brain Uptake and Cognitive Impairment

Zhao et al. (2020) investigated the brain uptake of Donepezil and its metabolites, including 6-ODD, in rats. They found that the pharmacokinetics and brain uptake of these compounds were altered in rats with scopolamine-induced cognitive impairment, which has implications for understanding Donepezil's absorption and effectiveness in similar pathological conditions (Zhao et al., 2020).

ESI-MS/MS Bioanalytical Method for Estimation in Human Plasma

Khuroo et al. (2012) developed an ESI-MS/MS bioanalytical method for estimating Donepezil and its metabolites, including 6-ODD, in human plasma. This method provides significant insights into the stability of these metabolites and their minimal conversion in plasma, essential for therapeutic drug monitoring and clinical studies (Khuroo et al., 2012).

Safety And Hazards

As a controlled product, documentation may be required to meet relevant regulations . Personal protective equipment should be used to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

properties

IUPAC Name

6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661897
Record name 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Desmethyl Donepezil-d5

CAS RN

1189443-74-0
Record name 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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